BenchChemオンラインストアへようこそ!

Valopicitabine

HCV polymerase inhibitor treatment-refractory hepatitis C viral load reduction

Valopicitabine (NM283) is the 3′-O-L-valinyl ester prodrug of NM107, enabling oral HCV NS5B inhibition via esterase-mediated activation—distinct from ProTide prodrugs. PK parameters: Cmax 3.624 μg/mL, AUC 8.95 μg·h/mL (100 mg/kg rat); intracellular t½ ~15 h. Clinical data: −2.77 log10 HCV RNA reduction at 800 mg/day in treatment-refractory patients. Ideal for comparative prodrug metabolism studies and GI toxicity research. Research use only.

Molecular Formula C15H24N4O6
Molecular Weight 356.37 g/mol
CAS No. 640281-90-9
Cat. No. B1239987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValopicitabine
CAS640281-90-9
Synonyms2'-C-methylcytidine 3'-O-L-valinyl ester
2'-C-methylcytidine 3'-O-valinyl ester
NM 283
NM-283
valopicitabine
Molecular FormulaC15H24N4O6
Molecular Weight356.37 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N
InChIInChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1
InChIKeyTVRCRTJYMVTEFS-ICGCPXGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valopicitabine (NM283) CAS 640281-90-9: Nucleoside NS5B Polymerase Inhibitor Prodrug for HCV Research


Valopicitabine (NM283, CAS 640281-90-9) is the 3′-O-L-valinyl ester prodrug of the nucleoside analog 2′-C-methylcytidine (NM107), designed to overcome the low oral bioavailability of the parent compound [1]. Upon oral administration, valopicitabine is converted to NM107, which undergoes intracellular phosphorylation to its active 5′-triphosphate form. The active metabolite competitively inhibits hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase and acts as a chain terminator of viral RNA synthesis [2]. Valopicitabine advanced to Phase IIb/III clinical development for chronic HCV genotype 1 infection under Idenix Pharmaceuticals and Novartis, with clinical trial data demonstrating antiviral activity in both treatment-naïve and treatment-refractory patient populations [3]. The compound is currently available for research use only.

Why Generic Substitution Fails for Valopicitabine: Prodrug Activation and Dose-Dependent Efficacy Distinguish This HCV Polymerase Inhibitor


Valopicitabine cannot be interchanged with other nucleoside analog HCV polymerase inhibitors due to its unique prodrug design and activation pathway. The compound incorporates a 3′-O-L-valinyl ester moiety that confers oral bioavailability to the otherwise poorly absorbed parent molecule 2′-C-methylcytidine (NM107) [1]. Unlike nucleotide prodrugs such as sofosbuvir, which employ a phosphoramidate ProTide approach for first-pass hepatic activation, valopicitabine relies on esterase-mediated cleavage to release NM107, followed by three-step intracellular phosphorylation to the active triphosphate [2]. This distinct metabolic route produces an intracellular half-life of approximately 15 hours supporting once-daily dosing, but also contributes to a dose-dependent gastrointestinal toxicity profile that ultimately defined its therapeutic window and distinguished it from later-generation NS5B inhibitors [3]. Substituting valopicitabine with another nucleoside analog such as mericitabine or NM107 itself would fundamentally alter both the pharmacokinetic behavior and the experimental outcomes in preclinical HCV replication models.

Valopicitabine Quantitative Differentiation Evidence: Head-to-Head Efficacy and Safety Comparisons


Valopicitabine Plus Peginterferon vs. Ribavirin Plus Peginterferon: Head-to-Head Phase IIb Efficacy in Treatment-Refractory HCV Genotype 1

In a randomized Phase IIb clinical trial (NCT00120861) evaluating treatment-refractory chronic HCV genotype 1 patients who had previously failed peginterferon plus ribavirin therapy, the combination of valopicitabine (800 mg/day) plus peginterferon alfa-2a produced a mean HCV RNA reduction of 2.77 log10 IU/mL after 12 weeks of treatment, compared to 1.92 log10 IU/mL with retreatment using peginterferon alfa-2a plus ribavirin (1000-1200 mg/day) [1]. In a separate analysis of two higher-dose arms (doses not fully specified but described as 'higher-dose'), mean reductions were 2.5 log10 and 2.8 log10 for valopicitabine-containing regimens versus 1.9 log10 for ribavirin retreatment (p = 0.01) [2].

HCV polymerase inhibitor treatment-refractory hepatitis C viral load reduction

Valopicitabine Prodrug Design: Oral Bioavailability Enhancement Over Parent Nucleoside NM107

The parent nucleoside 2′-C-methylcytidine (NM107) exhibits poor oral bioavailability that limits its therapeutic utility. To address this limitation, the 3′-O-L-valinyl ester prodrug valopicitabine was synthesized and characterized [1]. In Sprague-Dawley rats, oral administration of valopicitabine at 100 mg/kg achieved a Cmax of 3.624 μg/mL, AUC of 8.95 μg·h/mL, and terminal elimination half-life of 0.64 hours for the prodrug, with systemic exposure to the active metabolite NM107 confirmed [2].

prodrug design oral bioavailability nucleoside analog pharmacokinetics

Dose-Limiting Gastrointestinal Toxicity: Therapeutic Window Differentiation from Later-Generation NS5B Inhibitors

Valopicitabine's clinical development was constrained by dose-dependent gastrointestinal adverse events. The 800 mg/day dose level, which produced the strongest antiviral efficacy in Phase IIb trials, was associated with GI tolerance issues requiring protocol-mandated dose reduction to 200-400 mg/day in subsequent studies [1]. A higher proportion of GI-related adverse events (nausea, vomiting, diarrhea) was observed in the 800 mg arms compared to the 200 mg arm [2]. By Week 24, no discontinuations for GI-related adverse events were reported among patients reduced to 200 mg, indicating a narrow therapeutic window between antiviral activity and tolerability [3]. Ultimately, the maximum effective dose was not defined because dosing was limited by GI side effects, and clinical development was discontinued in 2007 [4].

drug safety dose-limiting toxicity therapeutic window

In Vitro Potency of Active Metabolite NM107: Competitive NS5B Polymerase Inhibition with Defined Ki

The active metabolite of valopicitabine, 2′-C-methylcytidine triphosphate (NM107-TP), competitively inhibits HCV NS5B RNA-dependent RNA polymerase. The nucleoside NM107 inhibits HCV RNA replication in wild-type replicon cells with an EC50 of 1.85 μM . In biochemical assays, NM107 triphosphate inhibits purified BVDV (bovine viral diarrhea virus) RNA polymerase—a surrogate model for HCV polymerase—with a Ki of 160 nM [1]. The compound acts as a non-obligate chain terminator following incorporation into nascent viral RNA [2].

NS5B polymerase inhibition enzyme kinetics HCV replicon assay

Valopicitabine Research Applications: Validated Use Cases Based on Clinical and Preclinical Evidence


Preclinical HCV Replication Studies Requiring an Orally Bioavailable Nucleoside NS5B Inhibitor

Valopicitabine is appropriate for in vivo HCV replication studies in animal models where oral dosing of a nucleoside polymerase inhibitor is required. The prodrug delivers the active metabolite NM107 with defined pharmacokinetic parameters (Cmax 3.624 μg/mL, AUC 8.95 μg·h/mL at 100 mg/kg in rats) [1]. This application leverages valopicitabine's established prodrug conversion pathway and the documented EC50 of 1.85 μM for NM107 in HCV replicon cells, enabling dose-response correlation between plasma exposure and antiviral effect.

Comparative Pharmacology Studies of NS5B Polymerase Inhibitor Prodrug Strategies

Valopicitabine serves as a reference compound for studying amino acid ester prodrug approaches to nucleoside delivery. The 3′-O-L-valinyl ester modification provides a distinct activation mechanism (esterase cleavage followed by sequential phosphorylation) compared to phosphoramidate ProTide prodrugs (e.g., sofosbuvir) or other nucleoside delivery systems [2]. This makes valopicitabine valuable for head-to-head pharmacokinetic and metabolic activation studies comparing different nucleoside prodrug strategies.

Dose-Dependent Gastrointestinal Toxicity Modeling in Antiviral Development

Valopicitabine provides a well-characterized tool for studying dose-limiting GI toxicity associated with oral nucleoside analogs. Clinical data demonstrate a clear dose-toxicity relationship: 800 mg/day dosing produced superior antiviral efficacy (-2.77 to -2.8 log10 HCV RNA reduction) but required dose reduction due to GI adverse events, while 200-400 mg/day showed improved tolerability [3]. This established dose-response profile makes valopicitabine suitable for mechanistic studies of nucleoside analog-induced GI toxicity and for evaluating mitigation strategies in preclinical models.

Treatment-Refractory HCV Combination Therapy Reference Model

Valopicitabine's Phase IIb trial data in peginterferon/ribavirin non-responders provides a quantitative benchmark for evaluating novel combination regimens. The documented 2.77 log10 HCV RNA reduction at Week 12 with valopicitabine 800 mg plus peginterferon, compared to 1.92 log10 with ribavirin retreatment (p = 0.01) [3], establishes a performance reference for assessing the additive or synergistic antiviral effects of investigational compounds in treatment-experienced populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valopicitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.